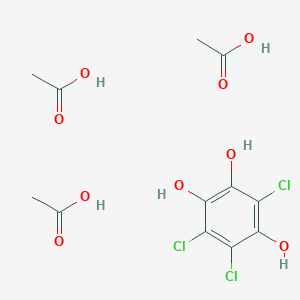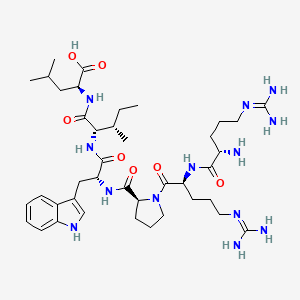![molecular formula C11H28OSi3 B14267717 {2-[Methoxy(dimethyl)silyl]ethene-1,1-diyl}bis(trimethylsilane) CAS No. 185455-62-3](/img/structure/B14267717.png)
{2-[Methoxy(dimethyl)silyl]ethene-1,1-diyl}bis(trimethylsilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methoxydimethylsilyl)-2,2-bis(trimethylsilyl)ethene is a specialized organosilicon compound It features a unique structure with multiple silyl groups, which imparts distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methoxydimethylsilyl)-2,2-bis(trimethylsilyl)ethene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of trimethylsilyl chloride and methoxydimethylsilane in the presence of a base. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar precursors and conditions. The process is optimized for yield and purity, often involving multiple purification steps such as distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(Methoxydimethylsilyl)-2,2-bis(trimethylsilyl)ethene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can yield simpler silanes.
Substitution: The silyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Methoxydimethylsilyl)-2,2-bis(trimethylsilyl)ethene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex silicon-containing compounds.
Biology: Investigated for its potential use in biomaterials and drug delivery systems.
Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Mechanism of Action
The mechanism by which 1-(Methoxydimethylsilyl)-2,2-bis(trimethylsilyl)ethene exerts its effects involves the interaction of its silyl groups with various molecular targets. These interactions can lead to the formation of stable complexes or the modification of existing molecules, influencing their reactivity and properties.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl Ethene: A simpler analog with fewer silyl groups.
Vinyltrimethylsilane: Another related compound with a vinyl group instead of methoxydimethylsilyl.
Uniqueness
1-(Methoxydimethylsilyl)-2,2-bis(trimethylsilyl)ethene is unique due to its combination of multiple silyl groups and the methoxydimethylsilyl moiety. This structure imparts distinct reactivity and properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
185455-62-3 |
|---|---|
Molecular Formula |
C11H28OSi3 |
Molecular Weight |
260.59 g/mol |
IUPAC Name |
2,2-bis(trimethylsilyl)ethenyl-methoxy-dimethylsilane |
InChI |
InChI=1S/C11H28OSi3/c1-12-15(8,9)10-11(13(2,3)4)14(5,6)7/h10H,1-9H3 |
InChI Key |
RPOIYMZCAABFAT-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C)(C)C=C([Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Hydroxy-6-[2-(4-nitrophenyl)hydrazinyl]-3,4-dioxocyclohexa-1,5-diene-1-carboxylic acid](/img/structure/B14267637.png)


![(4-Nitrophenyl)-N-[4-(phenylsulfanyl)phenyl]methanimine N-oxide](/img/structure/B14267676.png)
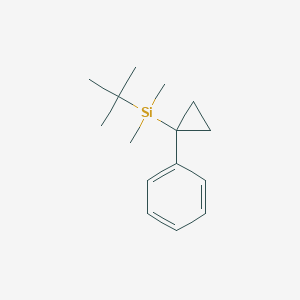

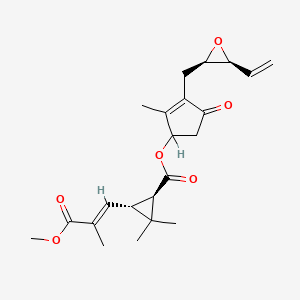
![5-[(1H-1,2,4-Triazol-1-yl)methyl]-2,3-dihydro-1H-inden-1-one](/img/structure/B14267709.png)
![2-{[2-(2-Hydroxyethanesulfonyl)ethyl]sulfanyl}ethan-1-ol](/img/structure/B14267723.png)
![Dimethyl 2-[(diethoxyphosphoryl)methylidene]butanedioate](/img/structure/B14267732.png)
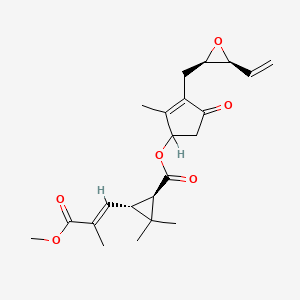
![1-[(3,4-Dimethoxyphenyl)methyl]-4-methylazetidin-2-one](/img/structure/B14267739.png)
